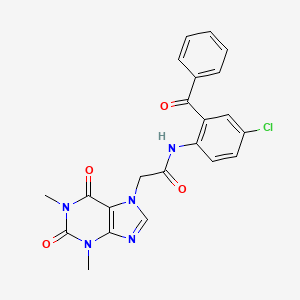
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of acetamides and features a complex structure. Let’s break it down:
Name: N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Molecular Formula: CHClNO
IUPAC Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-oxo-2-phenylethyl)acetamide
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production often involves optimized variations of the synthetic routes mentioned above.
- Precursor compounds are prepared in bulk, followed by the final condensation step.
Chemical Reactions Analysis
Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the nitro group in the adenine moiety can yield the corresponding amino compound.
Substitution: Chlorine substitution reactions may occur at the phenyl ring.
Common Reagents: Acetic anhydride, triethylamine, thionyl chloride, and reducing agents.
Major Products: The desired compound itself, along with intermediates and byproducts.
Scientific Research Applications
Medicine: Investigated for potential antiviral or anticancer properties due to its purine scaffold.
Chemistry: Used as a building block in organic synthesis.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with purine-related enzymes or receptors.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of a benzoyl group, chlorophenyl ring, and purine core sets it apart.
Similar Compounds: Related compounds include other purine derivatives like theophylline and caffeine.
Properties
Molecular Formula |
C22H18ClN5O4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C22H18ClN5O4/c1-26-20-18(21(31)27(2)22(26)32)28(12-24-20)11-17(29)25-16-9-8-14(23)10-15(16)19(30)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,25,29) |
InChI Key |
FYHPDVRYOSTEDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxypropyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020365.png)

![ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11020371.png)
![2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11020377.png)
![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020382.png)
![N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B11020384.png)
![trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020392.png)
![3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11020396.png)
![N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020403.png)

![6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B11020418.png)
![4-[({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020419.png)
![2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11020425.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11020427.png)
